molecular formula C12F10OP+ B13106782 Bis(perfluorophenyl)phosphine oxide

Bis(perfluorophenyl)phosphine oxide

Cat. No.: B13106782
M. Wt: 381.08 g/mol
InChI Key: AIDVSRHBJMMHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(perfluorophenyl)phosphine oxide is a chemical compound characterized by the presence of two perfluorophenyl groups attached to a phosphine oxide moiety. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(perfluorophenyl)phosphine oxide typically involves the reaction of perfluorophenyl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:

2C6F5Li+PCl3(C6F5)2PCl+2LiCl2 \text{C}_6\text{F}_5\text{Li} + \text{PCl}_3 \rightarrow (\text{C}_6\text{F}_5)_2\text{PCl} + 2 \text{LiCl} 2C6​F5​Li+PCl3​→(C6​F5​)2​PCl+2LiCl

(C6F5)2PCl+H2O2(C6F5)2P(O)H+HCl(\text{C}_6\text{F}_5)_2\text{PCl} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_6\text{F}_5)_2\text{P(O)}\text{H} + \text{HCl} (C6​F5​)2​PCl+H2​O2​→(C6​F5​)2​P(O)H+HCl

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(perfluorophenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can replace the perfluorophenyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Bis(perfluorophenyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.

    Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of bis(perfluorophenyl)phosphine oxide involves its ability to form stable complexes with metal ions and other molecules. The phosphine oxide moiety acts as a strong electron donor, coordinating with metal centers and facilitating various catalytic processes. The perfluorophenyl groups enhance the compound’s stability and resistance to degradation.

Comparison with Similar Compounds

    Tris(perfluorophenyl)phosphine: Another phosphine compound with three perfluorophenyl groups, known for its use in catalysis.

    Bis(pentafluorophenyl)phosphine oxide: Similar structure but with pentafluorophenyl groups, used in similar applications.

Uniqueness: Bis(perfluorophenyl)phosphine oxide is unique due to its specific combination of thermal stability, resistance to oxidation, and ability to form stable complexes. These properties make it particularly valuable in high-performance applications where stability and reactivity are crucial.

Properties

Molecular Formula

C12F10OP+

Molecular Weight

381.08 g/mol

IUPAC Name

oxo-bis(2,3,4,5,6-pentafluorophenyl)phosphanium

InChI

InChI=1S/C12F10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/q+1

InChI Key

AIDVSRHBJMMHDS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[P+](=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.